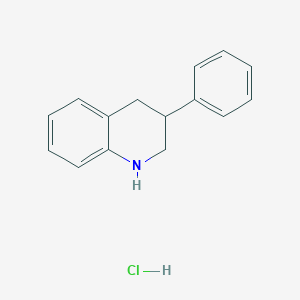

3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

Properties

IUPAC Name |

3-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14;/h1-9,14,16H,10-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFWIUFIJVDJNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds under mild conditions to yield the desired tetrahydroquinoline derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Traditional Cyclization and Reduction

The compound is typically synthesized via a two-step process:

-

Cyclization :

-

Reduction :

Stereoselective Hydrogenation

For enantiomerically enriched products (e.g., (S)-3-phenyl-1,2,3,4-tetrahydroisoquinoline):

-

Catalyst : Chiral Ru-based catalysts (e.g., (R,R)-RuTsDPEN) .

-

Conditions : Toluene or THF solvent, trifluoroacetic acid (TFA) as additive, 20–55°C, 15–40 hours .

-

Outcome : High enantiomeric excess (98% ee) and purity (97%) .

Pictet–Spengler Cyclization

Used to form tetrahydroisoquinoline scaffolds:

-

Mechanism : β-phenylethylamine reacts with a carbonyl compound (e.g., cinnamic acid) under acidic conditions .

-

Application : Synthesis of protoalkaloids and isoquinoline derivatives .

Bischler–Napieralski Reaction

Converts amides to isoquinoline derivatives:

Pummerer Reaction

Used in cyclization to form nitrogen heterocycles:

-

Mechanism : Trifluoroacetic anhydride (TFAA) converts sulfoxides to sulfonium ions, which cyclize .

-

Optimization : Boron trifluoride (BF₃·Et₂O) enhances cyclization efficiency .

Table 2: Reaction Conditions for Key Steps

| Reaction Type | Temperature (°C) | Time (h) | Solvent | Additives |

|---|---|---|---|---|

| Cyclization (PPA) | 25–250 | ≤10 | Polyphosphoric acid | None |

| Reduction (NaBH₄) | 0–100 | ≤24 | Dichloromethane | None |

| Stereoselective Hydrogenation | 20–55 | 15–40 | Toluene/THF | Trifluoroacetic acid |

Research Findings

-

Mechanistic Insights :

-

Chiral Synthesis :

-

Industrial Feasibility :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial properties. For instance, certain analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antibiotics . The structural modifications of tetrahydroquinolines can enhance their potency and selectivity against specific pathogens.

1.2 Neuroprotective Effects

3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride has been evaluated for neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology . This suggests its potential role as a therapeutic agent to slow disease progression.

1.3 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that tetrahydroquinoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . This property is particularly relevant for diseases such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis and Mechanistic Insights

2.1 Synthetic Approaches

The synthesis of this compound can be achieved through various methods involving cyclization reactions of phenyl-substituted precursors. Recent advancements in synthetic methodologies have improved yield and purity . For example, zinc hydride-catalyzed hydrofunctionalization techniques have been reported to facilitate the selective synthesis of this compound with high regioselectivity .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of tetrahydroquinoline derivatives. Modifications at specific positions on the quinoline ring can significantly influence biological activity and efficacy . This information is vital for designing new analogs with enhanced therapeutic profiles.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with MIC values lower than standard antibiotics. |

| Study B | Neuroprotection | Showed inhibition of amyloid-beta aggregation in vitro; potential for Alzheimer's treatment highlighted. |

| Study C | Anti-inflammatory | Confirmed reduction in pro-inflammatory cytokines in animal models of arthritis. |

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Table 1: Comparative Overview of Tetrahydroquinoline/Isoquinoline Derivatives

Key Observations:

Substituent Effects: Phenyl vs. Electron-Withdrawing Groups (e.g., CF3): 5-Trifluoromethyl-THIQ HCl () demonstrates how electron-withdrawing substituents can improve metabolic stability, a trait absent in the phenyl-substituted analog .

Core Structure (Quinoline vs. Isoquinoline): Tetrahydroisoquinoline derivatives (e.g., sila-THIQ in ) exhibit distinct neurotropic activity profiles. For instance, tetrahydroisoquinolines showed higher locomotor activity in mice compared to tetrahydroquinolines, emphasizing the impact of ring fusion position on biological activity .

Stereochemical Considerations :

- Diastereomeric mixtures (e.g., 4-Methyl-1-(sulfonyl)-2-phenyl-THQ in ) require chromatographic separation, whereas the target compound's stereochemical purity (if applicable) could streamline synthesis and improve efficacy .

Pharmacological and Functional Comparisons

- Neurotropic Activity: Tetrahydroisoquinoline derivatives (e.g., ethyl esters and methiodides in ) demonstrated sedative effects in mice at 50 mg/kg (i.p.), with isoquinoline analogs outperforming quinoline derivatives in locomotor tests . The phenyl group in 3-Phenyl-THQ HCl may modulate similar pathways but requires empirical validation.

- Synthetic Accessibility: The Borch reductive amination method () produces N-alkylated anilines but fails to yield tetrahydroquinolines from ketones, unlike Hf(OTf)4-catalyzed substitutions (), which enable diastereoselective synthesis of tetrahydroquinolines .

Physicochemical Properties

- Solubility and Stability :

- Hydrochloride salts (e.g., 3-Phenyl-THQ HCl, 7-Chloro-THQ HCl) generally exhibit superior solubility in polar solvents compared to free bases, critical for drug formulation .

- The amorphous nature of sulfonyl-substituted derivatives () may complicate formulation, whereas crystalline salts (e.g., target compound) offer better handling stability .

Biological Activity

3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Overview of Tetrahydroquinoline Derivatives

Tetrahydroquinolines are a significant class of compounds known for their wide-ranging biological activities, including anticancer, antimicrobial, and neuroprotective effects. The structural variations in tetrahydroquinoline derivatives often lead to differences in their biological activities, making them valuable in medicinal chemistry .

Anticancer Properties

Research indicates that tetrahydroquinoline derivatives exhibit promising anticancer activity. For instance, studies have shown that certain analogs can inhibit the proliferation and migration of cancer cells by targeting specific cellular pathways. The compound CE3F4, a tetrahydroquinoline analog, has been identified as a potent inhibitor of EPAC1 (exchange protein directly activated by cAMP), which plays a crucial role in cancer progression .

Table 1: EPAC Inhibition by Tetrahydroquinoline Analogs

| Compound | % EPAC Inhibition (Low) | % EPAC Inhibition (High) |

|---|---|---|

| CE3F4 | 58.1 | 88.3 |

| 6 | 15.8 | 42.0 |

| 7 | 40.8 | 74.1 |

This table summarizes the efficacy of various tetrahydroquinoline derivatives in inhibiting EPAC activity, highlighting the potential of these compounds in cancer therapy.

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter release and exhibiting antioxidant activity . For example, some studies suggest that these compounds can inhibit dopamine release induced by methamphetamine, indicating their potential role in treating substance use disorders .

The mechanisms underlying the biological activities of tetrahydroquinoline derivatives are complex and multifaceted:

- EPAC Inhibition : The inhibition of EPAC proteins affects various cellular processes critical for cancer cell survival and proliferation.

- Neurotransmitter Modulation : These compounds may influence neurotransmitter dynamics, particularly dopamine pathways, which are pivotal in neurological health.

- Antioxidant Activity : Some tetrahydroquinolines display antioxidant properties that can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Activity : A study demonstrated that specific derivatives could significantly reduce tumor growth in animal models by inhibiting key signaling pathways involved in cancer progression .

- Neuroprotective Effects : Research indicated that certain tetrahydroquinoline analogs could protect neuronal cells from damage caused by oxidative stress and inflammation .

- Antimicrobial Activity : Tetrahydroquinolines have shown effectiveness against various bacterial strains, suggesting their potential as novel antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives typically involves cyclization or reduction strategies:

- Epichlorohydrin-mediated cyclization : Heating diphenylamine with excess epichlorohydrin forms an intermediate N-(3-chloro-2-hydroxypropyl)diphenylamine, which undergoes intramolecular cyclization to yield the tetrahydroquinoline core .

- Catalytic hydrogenation : Quinoline derivatives can be reduced using catalysts like Pd/C or PtO₂ under hydrogen pressure (e.g., 50 psi) to produce tetrahydroquinolines. Side reactions, such as over-reduction, can be minimized by controlling reaction time and temperature .

- Povarov reaction : Lewis acids (e.g., Yb(OTf)₃) catalyze the three-component reaction of anilines, aldehydes, and dienophiles to form tetrahydroquinolines. Adjusting solvent polarity (e.g., acetonitrile vs. ethanol) impacts regioselectivity and isomer ratios .

Q. Table 1: Comparison of Synthetic Methods

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Key signals include the aromatic protons (6.5–7.5 ppm for phenyl groups) and the methylene/methine protons of the tetrahydroquinoline ring (2.5–4.0 ppm). The absence of olefinic protons confirms full hydrogenation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₁₅H₁₆NCl (calc. 246.1048). Fragmentation patterns help confirm substituent positions .

- HPLC purity analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Adjusting mobile phase pH (e.g., 0.1% TFA) resolves co-eluting impurities .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives be addressed?

Methodological Answer: Stereoselectivity is influenced by catalyst choice and reaction design:

- Chiral auxiliaries : Introducing a chiral amine during the Povarov reaction can induce enantioselectivity. For example, (R)-BINOL-derived catalysts yield enantiomeric excess (ee) up to 85% .

- Dynamic kinetic resolution : Use of Ru-based catalysts in hydrogenation reactions can convert racemic mixtures into single enantiomers by selectively reducing one isomer .

- Chromatographic separation : Chiral stationary phases (e.g., Chiralpak IA) resolve cis/trans isomers. Solvent systems like hexane/isopropanol (90:10) achieve baseline separation .

Q. What green chemistry approaches improve the sustainability of 3-phenyl-1,2,3,4-tetrahydroquinoline synthesis?

Methodological Answer:

- Acidic ionic liquids : Replace traditional Lewis acids with reusable catalysts like [NMPH]H₂PO₄. This reduces waste and achieves >90% yield over five cycles without significant activity loss .

- Solvent-free conditions : Thermal cyclization of diphenylamine with epichlorohydrin eliminates volatile organic solvents, reducing environmental impact .

- Microwave-assisted synthesis : Shorten reaction times (e.g., from 24 hours to 30 minutes) and improve energy efficiency while maintaining >80% yield .

Q. How can researchers design experiments to study the biological activity of 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at the phenyl ring) and test against target enzymes (e.g., kinases) using fluorescence polarization assays .

- In silico modeling : Dock the compound into protein active sites (e.g., COX-2) using AutoDock Vina to predict binding affinities. Validate with IC₅₀ measurements .

- Metabolic stability assays : Incubate derivatives with liver microsomes (human or murine) and quantify parent compound degradation via LC-MS/MS to assess pharmacokinetic profiles .

Q. What mechanisms underlie the pharmacological activity of 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives?

Methodological Answer:

- Dopamine receptor modulation : The tetrahydroquinoline scaffold mimics endogenous neurotransmitters. Radioligand binding assays (³H-spiperone for D₂ receptors) show competitive inhibition (Kᵢ = 15–50 nM) .

- Antioxidant activity : Electron-rich phenyl groups scavenge free radicals (e.g., DPPH assay, IC₅₀ = 10–20 μM). Substituents like hydroxyl groups enhance activity via resonance stabilization .

- Anticancer effects : Flow cytometry reveals G1 cell cycle arrest in MCF-7 cells. Western blotting confirms downregulation of cyclin D1 and upregulation of p21 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.